(R)-4-Benzylthiazolidine-2-thione
Description
(R)-4-Benzylthiazolidine-2-thione is a useful research compound. Its molecular formula is C10H11NS2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Enantioselective Acylating Agents
(R)-4-Benzylthiazolidine-2-thione derivatives, such as R-(-)-3-Benzoyl-4-ethylthiazolidine-2-thione and S-(+)-3-benzoyl-4-isobutylthiazolidine-2-thione, are utilized as enantioselective acylating agents. They are synthesized from amino alcohols like R-(-)-2-amino-1-butanol and S-(+)-leucinol and are used to acylate amine and amino acid racemates, resulting in high yields and moderate to good optical purity. The progress of the acylation process can be monitored by the disappearance of the yellow color of the acylating agents (Yadav & Dubey, 2002).
2. Synthesis of Aggregation Pheromone
The compound is used as a chiral auxiliary in the synthesis of the aggregation pheromone of rhinoceros beetles. The process involves N-acylation by crotonyl chloride, asymmetric Michael reaction, and several subsequent steps, resulting in the aggregation pheromone with an enantiomeric excess of over 93% and a total yield of up to 39.45% (Yang Gui-chun, 2009).
3. Thermophysical Property Study
This compound and its derivatives are studied for their thermophysical properties, such as temperatures, enthalpies, and entropies of fusion. These studies are crucial for understanding the compound's behavior under different temperature conditions, which can be significant in material science and chemical engineering applications (Temprado et al., 2008).
4. Structural Analysis and Crystallography
The compound's derivatives, like 4-ethyl-1,3-oxazolidine-2-thione, have been subjected to detailed structural analysis using techniques like X-ray diffraction. This helps in understanding the molecular geometry, intermolecular interactions, and crystal packing, which are essential for material design and pharmaceutical applications (Okumura et al., 2014).
5. Polymer Synthesis
The compound is used in the synthesis of polythiourethanes, a type of polymer, via cationic ring-opening polymerization. The resulting polymers have well-defined molecular weights and narrow molecular weight distributions. This application is significant in the field of materials science for creating specialized polymers with specific properties (Nagai, Ochiai, & Endo, 2004).
6. Photocyclization Reactions
This compound is involved in photocyclization reactions, leading to the formation of certain heterocyclic compounds. These reactions and their mechanisms are studied for their potential applications in organic synthesis and pharmaceuticals (Buscemi & Gruttadauria, 2000).
7. Synthesis of Antidiabetic Compounds
Derivatives of this compound are synthesized and evaluated for their antidiabetic activities. The synthesis involves various processes like asymmetric O-acetylation and cyclization of the oxazolidinedione ring. These compounds are significant in the search for new treatments for diabetes (Momose et al., 2002).
Properties
IUPAC Name |
(4R)-4-benzyl-1,3-thiazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUGQISGRPGAW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)S1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429501 | |
Record name | (R)-4-Benzylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110199-17-2 | |
Record name | (4R)-4-(Phenylmethyl)-2-thiazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110199-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-Benzylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-Benzyl-1,3-thiazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.